Corynantheine

Übersicht

Beschreibung

Es ist eines der beiden Diastereomere von Yohimbin, das andere ist Rauwolscin . Corynanthein wirkt als α1-adrenerger und α2-adrenerger Rezeptorantagonist mit einer etwa 10-fachen Selektivität für den ersteren gegenüber dem letzteren . Diese Verbindung ist kein Stimulans, sondern ein Depressivum und trägt wahrscheinlich zu den blutdrucksenkenden Eigenschaften von Rauvolfia-Extrakten bei .

Vorbereitungsmethoden

Die Herstellung von Corynanthein beinhaltet mehrere synthetische Routen und Reaktionsbedingungen. Eine Methode beginnt mit Tryptamin als Ausgangsmaterial und beinhaltet die Pictet-Spengler-Reaktion, die Reduktion mit Butyllithiumaluminiumhydrid, die Kaskade-Reaktion von Knoevenagel/Hetero-Diels-Alder und die Hydrierungsreaktion . Ein anderer Ansatz beinhaltet die Verwendung von gentechnisch veränderten Saccharomyces cerevisiae-Stämmen zur Produktion von Monoterpen-Indol-Alkaloiden, einschließlich Corynanthein . Dieses mikrobielle Produktionsverfahren ist aufgrund der Schwierigkeiten bei der Isolierung aus einheimischen Pflanzenarten und der organischen Synthese dieser strukturell komplexen Moleküle sehr wünschenswert .

Analyse Chemischer Reaktionen

Corynanthein unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Butyllithiumaluminiumhydrid zur Reduktion und halogeniertes Tryptamin zur Biosynthese von Analogen . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Corynantheidin, der Vorläufer von Mitragynin . Die Verbindung unterliegt auch einer oxidativen Umlagerung und einer Wagner-Meerwein-Umlagerung, um Corynanthe-Analoga zu bilden .

Wissenschaftliche Forschungsanwendungen

Corynanthein hat bedeutende wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen. In der Chemie wird es als Vorläufer für die Synthese anderer komplexer Alkaloide verwendet . In Biologie und Medizin machen die Aktivität von Corynanthein an Serotoninrezeptoren und seine Rolle als α1-adrenerger und α2-adrenerger Rezeptorantagonist es wertvoll für die Untersuchung von Neurotransmittersystemen und die Entwicklung blutdrucksenkender Medikamente . Darüber hinaus bietet seine mikrobielle Produktionsmethode eine Plattform für die weitere Entwicklung von biosynthetischen Pfaden, um Zugang zu zusätzlichen Monoterpen-Indol-Alkaloiden und Analogen zu erhalten .

Wirkmechanismus

Corynanthein übt seine Wirkungen aus, indem es als Antagonist an α1-adrenergen und α2-adrenergen Rezeptoren wirkt, wobei es eine höhere Selektivität für den ersteren hat . Diese Wirkung trägt wahrscheinlich zu seinen depressiven Eigenschaften und seiner Rolle bei den blutdrucksenkenden Wirkungen von Rauvolfia-Extrakten bei . Die Verbindung interagiert auch mit Serotoninrezeptoren, was ihr pharmakologisches Profil beeinflussen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

Recent advancements in synthetic methodologies have enabled the efficient production of corynantheine and its derivatives. A notable study described a catalytic, asymmetric platform that allows for the rapid synthesis of various this compound-type alkaloids, including corynantheidine and corynoxine. This platform facilitates comprehensive biological investigations into these compounds, enhancing our understanding of their pharmacological profiles .

| Compound | Synthesis Method | Yield |

|---|---|---|

| Corynantheidine | Asymmetric synthesis | Not specified |

| Corynoxine | Asymmetric synthesis | Not specified |

| Dihydrothis compound | Microbial fermentation | ~1 mg/L |

Pharmacological Properties

This compound exhibits unique interactions with opioid receptors, particularly acting as a G-protein biased μ-opioid receptor agonist. This characteristic is significant because it suggests potential therapeutic benefits with reduced side effects commonly associated with traditional opioids, such as respiratory depression and tolerance .

Analgesic Effects

Research indicates that this compound and its congeners demonstrate marked antinociceptive (pain-relieving) effects. For instance, corynantheidine has been shown to bind effectively to opioid receptors, providing insights into its potential use as an alternative pain management solution .

Antihypertensive and Neuroprotective Effects

Certain derivatives of this compound, such as hirsutine, have exhibited antihypertensive and neuroprotective properties. Studies have suggested that these compounds may be beneficial in managing hypertension and protecting neural tissues from damage .

This compound has also shown promise in anti-parasitic applications. It has demonstrated activity against Leishmania major, a parasite responsible for leishmaniasis, indicating its potential role in treating this disease . The exploration of this compound's efficacy against various pathogens highlights its versatility as a bioactive compound.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

- Study on Pain Management: A validated bioanalytical method was developed for quantifying corynantheidine in rat plasma, revealing its potential as a functional opioid antagonist with analgesic properties .

- Biosynthesis Research: Engineered yeast strains have been utilized to produce this compound alkaloids efficiently, showcasing innovative approaches to biosynthetic pathways that could lead to scalable production for therapeutic use .

Wirkmechanismus

Corynantheine exerts its effects by acting as an antagonist at α1-adrenergic and α2-adrenergic receptors, with a higher selectivity for the former . This action likely contributes to its depressant properties and its role in the antihypertensive effects of Rauvolfia extracts . The compound also interacts with serotonin receptors, which may influence its pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Corynanthein ähnelt anderen Alkaloiden wie Yohimbin, Rauwolscin und Ajmalicin . Im Gegensatz zu Yohimbin und Rauwolscin, die eine höhere Affinität für α2-adrenerge Rezeptoren haben, hat Corynanthein eine höhere Selektivität für α1-adrenerge Rezeptoren . Dieser Unterschied in der Rezeptorselektivität macht Corynanthein in seinen pharmakologischen Wirkungen einzigartig. Andere ähnliche Verbindungen sind Epicatechocorynantheine A und B sowie Epicatechocorynantheidin, bei denen es sich um Alkaloide vom Corynanthean-Typ handelt, die mit einem Flavonoid verbunden sind .

Biologische Aktivität

Corynantheine, an indole alkaloid primarily derived from the plant Mitragyna speciosa (kratom), has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the various biological effects of this compound, supported by data tables, case studies, and detailed research findings.

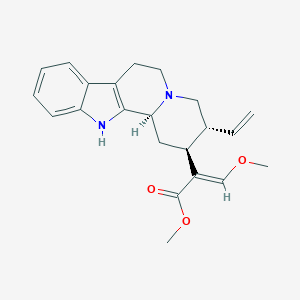

Chemical Structure and Properties

This compound is characterized by a tetracyclic indole[2,3-a]-quinolizidine framework. Its structural properties contribute to its interaction with various biological targets, leading to a range of pharmacological effects. The compound's stereochemistry has been a focus of synthetic chemistry, enabling the development of enantioselective synthesis methods that facilitate further biological investigations .

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Effects : this compound and its derivatives have shown activity against various pathogens, including Leishmania major, with IC50 values ranging from 0.7 to 2.8 µM .

- Cardiovascular Effects : Studies indicate that this compound can lower arterial pressure in normotensive rats and inhibit multiple ion channels in cardiac muscle, suggesting potential antiarrhythmic properties .

- Neuroprotective Effects : Research has demonstrated that this compound possesses neuroprotective effects against neurotoxic factors in activated microglial cells, indicating its potential for treating neurodegenerative disorders .

Summary of Biological Properties

The following table summarizes the key biological properties of this compound and related alkaloids:

Case Studies

Several case studies have highlighted the clinical relevance of this compound's pharmacological effects. For instance, a study evaluating the antihypertensive properties of dihydrothis compound noted significant reductions in blood pressure among treated subjects. This finding underscores the compound's potential utility in managing cardiovascular conditions.

Another case study explored the neuroprotective effects of this compound derivatives in models of inflammation-induced neurotoxicity. The results indicated that these compounds could mitigate cell death in neuronal cultures exposed to glutamate toxicity, suggesting therapeutic avenues for neurodegenerative diseases.

This compound's mechanisms of action are multifaceted:

- Ion Channel Modulation : The compound affects ion channels in cardiac tissue, contributing to its antiarrhythmic properties .

- Receptor Interaction : It exhibits antagonistic activity at alpha-adrenergic receptors, which may explain some of its cardiovascular effects .

- Neuroprotection : By reducing the production of neurotoxic factors in glial cells, this compound demonstrates potential as a neuroprotective agent .

Eigenschaften

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-XPOGPMDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401317727 | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18904-54-6 | |

| Record name | Corynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Corynantheine?

A1: this compound has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly utilize 1H NMR spectroscopy to study this compound's conformational equilibrium, which involves rotation of the 3-methoxypropenoate side chain. This technique allows for the determination of activation parameters such as enthalpy and entropy of activation. [, ]

Q3: What are some common synthetic approaches to access this compound and its analogues?

A3: Several strategies have been developed for the synthesis of this compound alkaloids, including:

- Bioinspired transformations: Utilizing strictosidine aglycones as key intermediates, researchers can access various this compound-type alkaloids. []

- Asymmetric synthesis: This approach employs chiral formamidine methodology and intramolecular Blaise processes to achieve enantiomerically pure this compound alkaloids. []

- Chiral Brønsted acid and palladium catalysis: This method combines an enantioselective Pictet-Spengler reaction with a palladium-catalyzed allylic alkylation for the synthesis of this compound. []

- Enamine annulation: This strategy utilizes enamine annulation between specific precursors followed by stereoselective transformations to synthesize this compound and related alkaloids. []

Q4: Can this compound be chemically transformed into other alkaloids?

A: Yes, this compound can be chemically converted into other alkaloids. For example, it can be transformed into C-Mavacurine type alkaloids. [] Additionally, researchers have explored the activation of the vinylic double bond in this compound through mercuration, leading to the synthesis of various heteroyohimban derivatives, including ajmalicine and epi-19 ajmalicine. [, ]

Q5: What are the known biological activities of this compound?

A: this compound has been reported to exhibit vasodilative activity. [] Furthermore, studies suggest that this compound acts as a partial agonist for 5-HT receptors, indicating potential applications in treating disorders related to 5-HT metabolism. []

Q6: Are there any potential applications of this compound in treating Alzheimer's disease?

A: While not a primary focus of the provided research, one study identified this compound as a potential key component in Uncaria rhynchophylla extracts for Alzheimer's disease treatment. This study suggests that this compound may exert its effect by targeting multiple pathological processes associated with Alzheimer's disease. []

Q7: What is the conformational behavior of this compound in solution?

A: this compound exhibits conformational flexibility, primarily involving the rotation of its 3-methoxypropenoate side chain. [] This dynamic behavior has been studied using techniques like dynamic 1H NMR spectroscopy, revealing the presence of two primary rotamers in solution. []

Q8: Have computational methods been employed to study this compound?

A: Yes, researchers have employed both force-field (Amber, MMFF) and ab initio methods (density functional theory at the B3LYP/6-31G level) to investigate the conformational equilibria of this compound. [] These studies aim to understand the energetic differences between various conformations and their influence on the molecule's biological activity.

Q9: What are the primary natural sources of this compound?

A: this compound is found in plants belonging to the genus Mitragyna, particularly Mitragyna speciosa (kratom). [, , ] It is also present in Uncaria rhynchophylla, a plant used in traditional Chinese medicine. []

Q10: What is the absolute configuration of this compound?

A: Through chemical correlation studies, it has been confirmed that this compound possesses the same absolute configuration as emetine. [] This finding is crucial for understanding the biosynthetic pathways leading to these alkaloids and for designing stereoselective synthetic routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.